molecular formula C11H15NO3 B13214666 5-(2,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde

5-(2,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde

Cat. No.: B13214666
M. Wt: 209.24 g/mol
InChI Key: FXYZAVBOPCCDNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde can be achieved through a multi-component condensation reaction. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in acetic acid . This reaction is typically carried out under reflux conditions, resulting in good to high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: 5-(2,3-Dimethylmorpholin-4-yl)furan-2-carboxylic acid.

    Reduction: 5-(2,3-Dimethylmorpholin-4-yl)furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-Dimethylmorpholin-4-yl)furan-2-carboxylic acid: An oxidized derivative of the compound.

    5-(2,3-Dimethylmorpholin-4-yl)furan-2-methanol: A reduced derivative of the compound.

    5-(2,3-Dimethylmorpholin-4-yl)furan-2-nitro: A nitrated derivative of the compound.

Uniqueness

5-(2,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde is unique due to its combination of a furan ring, a morpholine ring, and an aldehyde group. This unique structure imparts specific reactivity and stability, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-(2,3-dimethylmorpholin-4-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c1-8-9(2)14-6-5-12(8)11-4-3-10(7-13)15-11/h3-4,7-9H,5-6H2,1-2H3

InChI Key

FXYZAVBOPCCDNH-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1C2=CC=C(O2)C=O)C

Origin of Product

United States

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